molecular formula C13H16O4 B6198104 4-[2-(tert-butoxy)-2-oxoethyl]benzoic acid CAS No. 142650-91-7

4-[2-(tert-butoxy)-2-oxoethyl]benzoic acid

Cat. No.: B6198104
CAS No.: 142650-91-7
M. Wt: 236.3
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Description

4-[2-(tert-butoxy)-2-oxoethyl]benzoic acid is an organic compound with the molecular formula C13H18O4. It is a derivative of benzoic acid, where the carboxyl group is substituted with a tert-butoxy group and an oxoethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(tert-butoxy)-2-oxoethyl]benzoic acid typically involves the reaction of 4-carboxybenzaldehyde with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the carboxylate anion attacks the electrophilic carbon of the bromoacetate, forming the desired product.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactors also improves the sustainability and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(tert-butoxy)-2-oxoethyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

4-[2-(tert-butoxy)-2-oxoethyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(tert-butoxy)-2-oxoethyl]benzoic acid involves its interaction with various molecular targets. The tert-butoxy group can undergo hydrolysis to release tert-butanol and the corresponding carboxylic acid. This hydrolysis can be catalyzed by enzymes or occur under acidic or basic conditions. The released carboxylic acid can then participate in further biochemical reactions, potentially leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-butoxycarbonylamino)methylbenzoic acid
  • 4-(tert-butoxycarbonyl)benzoic acid
  • 4-(tert-butoxycarbonyl)phenylacetic acid

Uniqueness

4-[2-(tert-butoxy)-2-oxoethyl]benzoic acid is unique due to the presence of both a tert-butoxy group and an oxoethyl group. This combination imparts distinct chemical properties, such as increased steric hindrance and altered reactivity compared to similar compounds. These features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

CAS No.

142650-91-7

Molecular Formula

C13H16O4

Molecular Weight

236.3

Purity

95

Origin of Product

United States

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